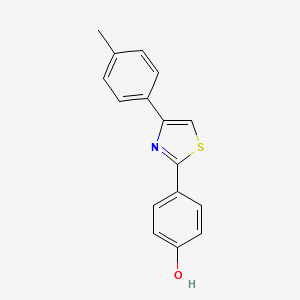

4-(4-p-Tolylthiazol-2-yl)phenol

Description

4-(4-p-Tolylthiazol-2-yl)phenol (IUPAC: 4-[2-(4-methylphenyl)-1,3-thiazol-4-yl]phenol) is a heterocyclic compound featuring a thiazole core substituted with a p-tolyl (4-methylphenyl) group at position 4 and a phenolic hydroxyl group at position 4 of the phenyl ring. Its molecular formula is C₁₆H₁₃NOS with an average molecular weight of 267.346 g/mol .

Properties

IUPAC Name |

4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-2-4-12(5-3-11)15-10-19-16(17-15)13-6-8-14(18)9-7-13/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKVKCNJYWBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-p-Tolylthiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-toluidine with α-haloketones can yield the thiazole ring, which can then be further functionalized to introduce the phenol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-p-Tolylthiazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like bromine and nitric acid can facilitate substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

4-(4-p-Tolylthiazol-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive thiazole ring.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-p-Tolylthiazol-2-yl)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Observations:

- Substituent Effects: The phenol group in 4-(4-p-Tolylthiazol-2-yl)phenol enhances solubility in polar solvents compared to halogenated analogues (e.g., chlorophenyl derivatives in ). Sulfonylpiperazine () introduces bulkiness, which may influence pharmacokinetics (e.g., membrane permeability).

Key Observations:

- The antimicrobial activity of halogenated thiazoles () highlights the role of halogens in disrupting bacterial membranes.

- Cytotoxic carboxamides () demonstrate the importance of hydrogen-bonding groups in anticancer drug design.

Key Observations:

- Cyclization reactions () are common for thiazole core formation.

- X-ray crystallography () is critical for confirming regiochemistry in complex derivatives.

Stability and Reactivity

- Phenol Group: Susceptible to oxidation, necessitating stabilization strategies (e.g., derivatization to ethers or esters) .

- Nitro and Sulfonyl Groups : Enhance stability under physiological conditions but may reduce metabolic clearance .

- Halogenated Derivatives : Improved thermal stability due to strong C-Cl/Br bonds .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-p-Tolylthiazol-2-yl)phenol?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Thiazole ring formation : Condensation of p-tolyl-substituted thioamides with α-haloketones under basic conditions.

Coupling reactions : Suzuki-Miyaura cross-coupling to attach the phenol moiety to the thiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Critical parameters : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) significantly impact yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity with ¹H/¹³C NMR (δ 6.8–7.5 ppm for aromatic protons) .

Q. How can spectroscopic techniques characterize the molecular structure of this compound?

- Methodological Answer :

- FTIR : Identify phenolic -OH stretch (~3200–3400 cm⁻¹) and thiazole C=N/C-S bands (1600–1500 cm⁻¹) .

- NMR : Use DMSO-d₆ to observe deshielded aromatic protons and coupling patterns for thiazole and phenol moieties.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching theoretical calculations .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (chloroform) for crystallography. Adjust pH to stabilize the phenol group (e.g., buffered aqueous solutions at pH 7–8) .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

- Methodological Answer :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model ground-state geometry. Validate against crystallographic data (e.g., bond lengths <0.01 Å deviation) .

- Electronic properties : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-vis spectra (λ_max ~300–350 nm for π→π* transitions) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?

- Methodological Answer :

- Error analysis : Check for basis set incompleteness (upgrade to def2-TZVP) or solvent effects (include PCM models for polar solvents) .

- Experimental validation : Perform X-ray crystallography (SHELXL refinement) to resolve structural ambiguities. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies are effective for refining crystallographic data of this compound derivatives?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) .

Q. How to design assays for evaluating the biological activity of this compound (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic assays : Use fluorescence-based assays (e.g., ATPase inhibition) with Michaelis-Menten analysis. Optimize substrate concentration (Km ± 20%) and IC₅₀ determination via dose-response curves .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate selectivity against related enzymes via competitive binding studies .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.